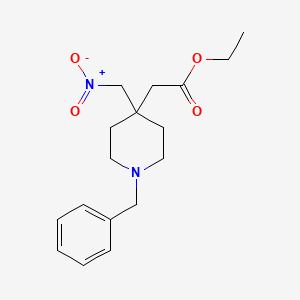
(1-Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(1-Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester, a compound with the CAS number 154495-66-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a piperidine ring substituted with a benzyl group and a nitromethyl moiety, contributing to its biological properties.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Anticancer properties : Compounds with similar structures have shown potential as histone deacetylase (HDAC) inhibitors, which are significant in cancer therapy due to their role in regulating gene expression and cell cycle progression .
- Anti-inflammatory effects : Some derivatives have been studied for their ability to inhibit NLRP3 inflammasome activation, which is crucial in inflammatory diseases .
1. Anticancer Activity
A study investigated the HDAC inhibitory activity of various isoxazole derivatives related to the compound. The research highlighted that certain derivatives exhibited IC50 values significantly lower at HDAC-6 compared to other isoforms, suggesting their potential as anticancer agents .
| Compound | HDAC Isoform | IC50 (µM) |
|---|---|---|
| Isoxazole A | HDAC-1 | 40 |
| Isoxazole B | HDAC-6 | 5 |
| Isoxazole C | HDAC-10 | 30 |
2. Anti-inflammatory Activity
In another study focusing on NLRP3 inhibition, compounds were tested on THP-1 cells differentiated into macrophages. The results indicated that the tested compounds significantly reduced pyroptosis and IL-1β release, suggesting anti-inflammatory potential.
| Compound | Pyroptosis % Decrease | IL-1β Inhibition % |
|---|---|---|
| Compound X | 70% | 65% |
| Compound Y | 50% | 55% |
The mechanism underlying the biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Histone Deacetylases : Inhibition of HDACs leads to increased acetylation of histones, resulting in altered gene expression profiles that can induce apoptosis in cancer cells.
- Inflammasome Pathway : By inhibiting NLRP3 activation, the compound may prevent the downstream inflammatory responses associated with various chronic diseases.
科学研究应用
Dipeptidyl Peptidase-IV Inhibition
One of the primary applications of this compound is its role as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in the management of type II diabetes mellitus due to their ability to enhance insulin secretion and lower blood glucose levels. The compound has shown promising results in preclinical studies as a potential treatment for diabetes and obesity-related conditions .
Anticancer Activity
Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, studies have highlighted its cytotoxic potential against leukemia cells, suggesting that modifications to its structure can enhance its selectivity and efficacy against specific cancer types .
Synthesis Methodologies
The synthesis of (1-Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester typically involves several steps, including:
- Formation of the Piperidine Ring : The initial step often involves the creation of the piperidine core through cyclization reactions.
- Nitromethylation : The introduction of the nitromethyl group is achieved via electrophilic substitution reactions.
- Esterification : Finally, the carboxylic acid is converted into the ethyl ester form using standard esterification techniques involving alcohols and acid catalysts .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including those resistant to conventional therapies. The selectivity index indicates that while it effectively targets malignant cells, it shows reduced toxicity towards normal cells, making it a candidate for further development in cancer therapy .
Case Studies and Research Findings
属性
IUPAC Name |
ethyl 2-[1-benzyl-4-(nitromethyl)piperidin-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-2-23-16(20)12-17(14-19(21)22)8-10-18(11-9-17)13-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJUZODKTPHDAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCN(CC1)CC2=CC=CC=C2)C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













